molecular formula C28H35N3O3S B2698329 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 946367-03-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2698329
M. Wt: 493.67
InChI Key: ZRTRXNKUGBWGSF-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C28H35N3O3S and its molecular weight is 493.67. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interaction

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide demonstrates significant potential in scientific research due to its unique molecular structure and interactions. In one study, a compound with a similar molecular backbone displayed an intramolecular N—H⋯O=S interaction, along with intermolecular N—H⋯O=C hydrogen bonds. These interactions lead to the formation of hydrogen-bonded chains, which are parallel to the c axis, suggesting its potential in forming stable crystalline structures for various applications (Gelbrich, Haddow, & Griesser, 2011).

Environmental Detection of Pharmaceuticals

Research into the detection of low concentrations of pharmaceuticals in industrial waste streams includes the development of methods that could potentially be adapted for the compound . A study introduced a SPE-LC-MS/MS method validated for the determination of active pharmaceutical ingredients in wastewater. This method's adaptability for detecting similar compounds signifies its relevance in environmental monitoring and safety assessments (Deegan et al., 2011).

Pharmacological Applications

The compound's structure bears resemblance to those studied for pharmacological properties, including diuretic and antihypertensive activities. A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potentials in rats, indicating the compound's possible use in developing new therapeutic agents (Rahman et al., 2014).

Potential in Alzheimer’s Disease Treatment

Another study focused on synthesizing a new series of sulfonamides derived from 4-methoxyphenethylamine, exploring their inhibitory effects on acetylcholinesterase and their potential as therapeutic agents for Alzheimer’s disease. This research highlights the compound's relevance in designing more potent inhibitors for neurodegenerative diseases (Abbasi et al., 2018).

Antimicrobial Properties

Compounds with similar structural features have been explored for their antimicrobial activities. For instance, novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamides and their oxinates were synthesized and showed significantly higher antimicrobial activity compared to their parent compounds. This suggests the potential for developing new antimicrobial agents based on the compound's structural framework (Vanparia et al., 2010).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O3S/c1-20-16-27(34-5)28(17-21(20)2)35(32,33)29-18-26(23-10-12-25(13-11-23)30(3)4)31-15-14-22-8-6-7-9-24(22)19-31/h6-13,16-17,26,29H,14-15,18-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTRXNKUGBWGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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